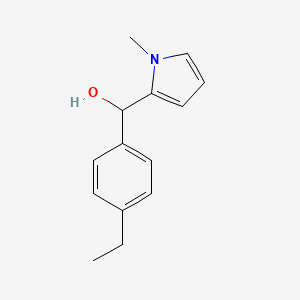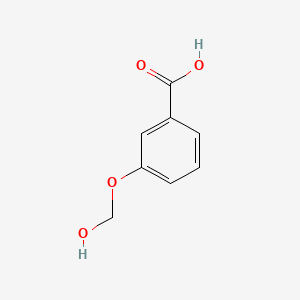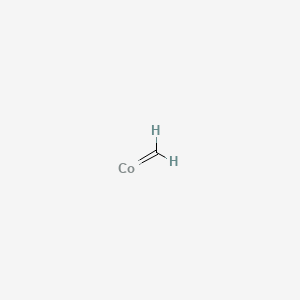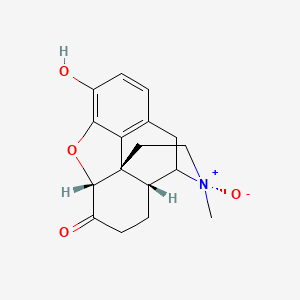
4-Chloro-3-oxo-N-(p-tolyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-3-オキソ-N-(p-トリル)ブチルアミドは、分子式がC11H12ClNO2である有機化合物です。これはブチルアミドの誘導体であり、4位にクロロ基、3位にケト基、窒素原子にp-トリル基が結合していることが特徴です。
準備方法
合成経路と反応条件
4-クロロ-3-オキソ-N-(p-トリル)ブチルアミドの合成は、通常、以下の手順を含みます。
出発物質: 合成は、4-クロロブチリルクロリドやp-トルイジンなどの適切な出発物質の選択から始まります。
反応条件: 反応は、通常、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基を使用するなど、制御された条件で行われます。
手順: 4-クロロブチリルクロリドを、ジクロロメタンなどの有機溶媒中のp-トルイジンの溶液に滴下します。混合物を室温で数時間攪拌して、反応を完了させます。
精製: 得られた生成物は、再結晶またはカラムクロマトグラフィーによって精製して、純粋な4-クロロ-3-オキソ-N-(p-トリル)ブチルアミドを得ます。
工業生産方法
工業的な環境では、4-クロロ-3-オキソ-N-(p-トリル)ブチルアミドの生産は、最適な反応条件を維持するために自動制御システムを備えた大規模なバッチ反応器を使用することがあります。連続フロー反応器の使用は、プロセス効率と収率を向上させることもできます。
化学反応の分析
反応の種類
4-クロロ-3-オキソ-N-(p-トリル)ブチルアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸やその他の酸化誘導体を生成するために酸化することができます。
還元: 還元反応は、ケト基をヒドロキシル基に変換して、アルコール誘導体を生成できます。
置換: クロロ基は、他の求核剤で置換することができ、さまざまな誘導体を生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: 使用される求核剤に応じて、さまざまな置換誘導体の生成。
科学的研究の応用
4-クロロ-3-オキソ-N-(p-トリル)ブチルアミドは、いくつかの科学研究で応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 特に酵素阻害剤の設計において、創薬における潜在的な用途について探求されています。
工業: 特定の特性を持つ特殊化学物質や材料の製造に使用されています。
作用機序
4-クロロ-3-オキソ-N-(p-トリル)ブチルアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合するか、酵素の立体構造を変えることによって酵素活性を阻害する可能性があります。クロロ基とケト基の存在は、特定の標的への結合親和性と特異性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
4-クロロ-3-オキソ-N-(フェニル)ブチルアミド: p-トリル基ではなくフェニル基を持つ類似の構造。
4-クロロ-3-オキソ-N-(m-トリル)ブチルアミド: p-トリル基ではなくm-トリル基を持つ類似の構造。
4-クロロ-3-オキソ-N-(o-トリル)ブチルアミド: p-トリル基ではなくo-トリル基を持つ類似の構造。
独自性
4-クロロ-3-オキソ-N-(p-トリル)ブチルアミドは、化学反応性と生物活性に影響を与える可能性のあるp-トリル基の特定の位置のため、ユニークです。クロロ基とケト基の存在も、さまざまな用途において貴重な化合物となる独自の特性に寄与しています。
類似化合物との比較
Similar Compounds
4-Chloro-3-oxo-N-(phenyl)butyramide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-Chloro-3-oxo-N-(m-tolyl)butyramide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
4-Chloro-3-oxo-N-(o-tolyl)butyramide: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
4-Chloro-3-oxo-N-(p-tolyl)butyramide is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the chloro and keto groups also contributes to its distinct properties, making it a valuable compound for various applications.
特性
CAS番号 |
61610-54-6 |
|---|---|
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC名 |
4-chloro-N-(4-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8-2-4-9(5-3-8)13-11(15)6-10(14)7-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChIキー |
NSNSCJAIRFVCBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


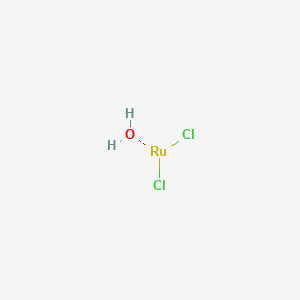


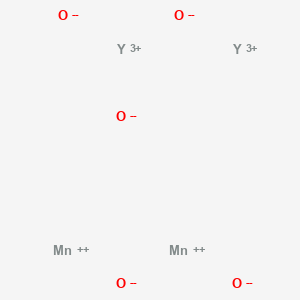

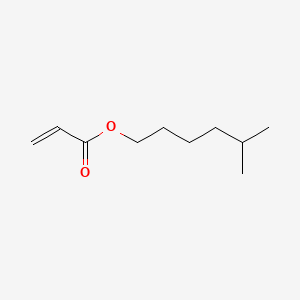
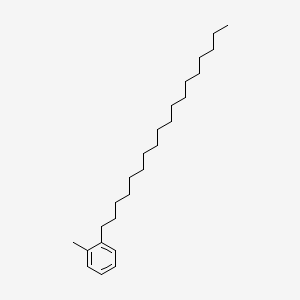

![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
